molecular formula C8H20Cl2N2 B6339755 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride CAS No. 1176419-81-0

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride

Cat. No.: B6339755
CAS No.: 1176419-81-0
M. Wt: 215.16 g/mol
InChI Key: FGUAPATZXBHZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride is a chemical compound belonging to the piperidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • (S)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
  • 1-Methyl-3-(aminomethyl)piperidine

Comparison: 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride is unique due to its specific structural features and the presence of the methylaminomethyl group. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-6-8-4-3-5-10(2)7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUAPATZXBHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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